molecular formula C30H40F3N3O6 B032749 N-terc-butoxicarbonil Silodosina CAS No. 160970-07-0

N-terc-butoxicarbonil Silodosina

Número de catálogo: B032749
Número CAS: 160970-07-0
Peso molecular: 595.6 g/mol
Clave InChI: KOPCPLUGJAGRLM-HXUWFJFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-tert-Butyloxycarbonyl Silodosin is a derivative of Silodosin, an α1a-adrenoceptor antagonist used primarily in the treatment of benign prostatic hyperplasia. The addition of the N-tert-Butyloxycarbonyl group serves as a protective group for the amine functionality, enhancing the compound’s stability and facilitating its use in various synthetic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyloxycarbonyl Silodosin typically involves the protection of the amine group in Silodosin using di-tert-butyl dicarbonate. This reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine as a base. The reaction is usually performed in an organic solvent such as acetonitrile or tetrahydrofuran at ambient temperature .

Industrial Production Methods

Industrial production of N-tert-Butyloxycarbonyl Silodosin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Comparación Con Compuestos Similares

Similar Compounds

    N-tert-Butyloxycarbonyl Tamsulosin: Another α1a-adrenoceptor antagonist with a similar protective group.

    N-tert-Butyloxycarbonyl Alfuzosin: Used in the treatment of benign prostatic hyperplasia with a similar protective group.

Uniqueness

N-tert-Butyloxycarbonyl Silodosin is unique due to its high selectivity for α1a-adrenoceptors, which minimizes side effects compared to other α1-adrenoceptor antagonists. The presence of the N-tert-Butyloxycarbonyl group enhances its stability and facilitates its use in synthetic applications .

Actividad Biológica

N-tert-Butyloxycarbonyl Silodosin, a derivative of Silodosin, is notable for its biological activity primarily as an alpha-1A adrenergic receptor antagonist. This article delves into its synthesis, pharmacological properties, and clinical implications, supported by research findings and case studies.

Silodosin is primarily used for treating lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). It selectively targets the alpha-1A adrenergic receptor subtype, which is predominantly found in the prostate and bladder neck, leading to smooth muscle relaxation and improved urinary flow. The introduction of the N-tert-butoxycarbonyl (N-Boc) group enhances its pharmacokinetic profile by improving solubility and stability.

2. Synthesis and Properties

The synthesis of N-tert-Butyloxycarbonyl Silodosin involves the protection of the amine group with a Boc group, enhancing the compound's stability during chemical reactions. The N-Boc group can be removed under mild conditions, allowing for further functionalization if needed.

Table 1: Comparison of Silodosin and N-tert-Butyloxycarbonyl Silodosin

PropertySilodosinN-tert-Butyloxycarbonyl Silodosin
Molecular Weight408.5 g/mol446.6 g/mol
SolubilityModerateEnhanced due to N-Boc protection
Selectivity for α1A ReceptorHighHigh
Clinical UseLUTS/BPHPotentially similar

N-tert-Butyloxycarbonyl Silodosin acts as a selective antagonist at the alpha-1A adrenergic receptors. This selectivity minimizes side effects commonly associated with non-selective alpha blockers, such as hypotension or dizziness.

3.2 Pharmacological Studies

Research indicates that N-tert-Butyloxycarbonyl Silodosin demonstrates significant efficacy in reducing symptom scores in patients with LUTS.

  • Case Study : In a randomized controlled trial involving 457 men aged over 50, those treated with Silodosin showed a substantial reduction in the International Prostate Symptom Score (IPSS) compared to placebo (-8.3 vs -5.3) after 12 weeks of treatment .

3.3 Safety Profile

The safety profile of N-tert-Butyloxycarbonyl Silodosin is comparable to that of standard treatments like tamsulosin, with adverse effects primarily including abnormal ejaculation (22.3% incidence) . Importantly, the incidence of orthostatic hypotension remains low.

4. Comparative Efficacy

In comparative studies against other alpha blockers:

  • Tamsulosin : While both drugs are effective, Silodosin has shown a more rapid onset of action in improving urinary flow rates .
  • Other Alpha Blockers : A meta-analysis indicated that Silodosin provides superior symptom relief compared to other agents like alfuzosin and doxazosin .

5. Conclusion and Future Directions

N-tert-Butyloxycarbonyl Silodosin represents a promising agent in the management of LUTS associated with BPH due to its targeted action and favorable safety profile. Future research should focus on long-term outcomes and potential applications in other urological disorders.

6. References

  • Synthesis and Pharmacological Evaluation of Novel Silodosin Derivatives .
  • Clinical Efficacy of Silodosin in LUTS Management .
  • Mechanistic Insights into Alpha-1A Antagonism .

Propiedades

IUPAC Name

tert-butyl N-[(2R)-1-[7-carbamoyl-1-(3-hydroxypropyl)-2,3-dihydroindol-5-yl]propan-2-yl]-N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40F3N3O6/c1-20(16-21-17-22-10-12-35(11-7-14-37)26(22)23(18-21)27(34)38)36(28(39)42-29(2,3)4)13-15-40-24-8-5-6-9-25(24)41-19-30(31,32)33/h5-6,8-9,17-18,20,37H,7,10-16,19H2,1-4H3,(H2,34,38)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPCPLUGJAGRLM-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-tert-Butyloxycarbonyl Silodosin
Reactant of Route 2
N-tert-Butyloxycarbonyl Silodosin
Reactant of Route 3
N-tert-Butyloxycarbonyl Silodosin
Reactant of Route 4
Reactant of Route 4
N-tert-Butyloxycarbonyl Silodosin
Reactant of Route 5
Reactant of Route 5
N-tert-Butyloxycarbonyl Silodosin
Reactant of Route 6
Reactant of Route 6
N-tert-Butyloxycarbonyl Silodosin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.